![molecular formula C10H15O4P B1607629 4-Diethoxyphosphorylphenol CAS No. 28255-39-2](/img/structure/B1607629.png)
4-Diethoxyphosphorylphenol
Overview
Description
4-Diethoxyphosphorylphenol, also known as Diethyl (4-hydroxyphenyl)phosphonate, is a chemical compound with the molecular formula C10H15O4P . It has a molecular weight of 230.20 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a phenol group attached to a diethoxyphosphoryl group . The InChI string for this compound isInChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
This compound has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 230.07079595 g/mol .Scientific Research Applications
4-DEP has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in fatty acid and cholesterol synthesis, as well as a tool to study cell signaling pathways. 4-DEP has also been used as a protein synthesis inhibitor, as well as an inhibitor of enzymatic catalysis. Additionally, 4-DEP has been used to study the structure and function of enzymes involved in the metabolism of lipids and carbohydrates.
Mechanism of Action
4-DEP acts as a reversible inhibitor of enzymes involved in fatty acid and cholesterol synthesis. It binds to the active site of the enzyme, blocking substrate binding and preventing the enzyme from catalyzing the reaction. It also binds to the active site of enzymes involved in the metabolism of lipids and carbohydrates, blocking substrate binding and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
4-DEP has been shown to inhibit the activity of enzymes involved in fatty acid and cholesterol synthesis. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. In addition, 4-DEP has been shown to inhibit the activity of proteins involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
4-DEP is a useful tool for scientific research due to its ability to inhibit the activity of enzymes involved in fatty acid and cholesterol synthesis, as well as the metabolism of lipids and carbohydrates. Additionally, it has been used to study cell signaling pathways. However, it is important to note that 4-DEP can have toxic effects when used in large doses and should be used with caution in laboratory experiments.
Future Directions
The future of 4-DEP research is wide open. Possible future directions for research could include the use of 4-DEP to study the structure and function of other enzymes involved in cell signaling pathways, as well as the use of 4-DEP to study the effects of lipid and carbohydrate metabolism on disease states. Additionally, 4-DEP could be used to study the effects of fatty acid and cholesterol synthesis on disease states, as well as the effects of 4-DEP on the development of new drugs and drug delivery systems. Finally, 4-DEP could be used to study the effects of enzyme inhibitors on the development of new drugs and drug delivery systems.
properties
IUPAC Name |
4-diethoxyphosphorylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDQFNLPHKSPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378666 | |
Record name | p-Diethoxyphosphorylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28255-39-2 | |
Record name | p-Diethoxyphosphorylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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